molecular formula C13H7F4NO3 B4839927 1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene

1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene

Cat. No.: B4839927
M. Wt: 301.19 g/mol
InChI Key: QUTJOURGIJNWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,5-tetrafluoro-3-[(4-nitrobenzyl)oxy]benzene, commonly known as TNB, is a chemical compound that has been widely used in scientific research. TNB is a fluorescent probe that is used to measure the activity of enzymes in the human body. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TNB involves the cleavage of the compound by proteases. When TNB is cleaved, it releases a fluorescent molecule that can be detected using various techniques such as fluorescence spectroscopy. The intensity of the fluorescence is proportional to the activity of the enzyme, which allows researchers to measure the activity of proteases in various biological samples.
Biochemical and physiological effects:
TNB has been shown to have minimal biochemical and physiological effects on the human body. The compound is not toxic and does not have any known side effects. However, it is important to note that TNB is a chemical compound and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the main advantages of TNB is its high sensitivity and specificity for proteases. The compound can detect even low levels of enzyme activity, which makes it a valuable tool for researchers studying proteases. However, TNB has some limitations. The compound is not suitable for use in vivo, as it cannot penetrate cell membranes. Additionally, TNB is not suitable for the study of all proteases, as some enzymes do not cleave the compound.

Future Directions

There are several future directions for the use of TNB in scientific research. One area of interest is the development of new protease inhibitors. TNB can be used to screen for potential inhibitors of proteases, which could lead to the development of new drugs for the treatment of various diseases. Additionally, TNB could be used to study the activity of proteases in various biological samples, such as blood and urine, which could provide valuable insights into the role of these enzymes in disease. Finally, TNB could be used in the development of new diagnostic tools for the detection of protease activity in various diseases.

Scientific Research Applications

TNB has been extensively used in scientific research as a fluorescent probe to measure the activity of enzymes. The compound is particularly useful in the study of proteases, which are enzymes that break down proteins. TNB is used to measure the activity of proteases by monitoring the fluorescence emitted when the compound is cleaved by the enzyme.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-[(4-nitrophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-9-5-10(15)12(17)13(11(9)16)21-6-7-1-3-8(4-2-7)18(19)20/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTJOURGIJNWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C(=CC(=C2F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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